molecular formula C16H21N3O3 B13389921 H-Val-trp-OH

H-Val-trp-OH

Cat. No.: B13389921
M. Wt: 303.36 g/mol
InChI Key: LZDNBBYBDGBADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-trp-OH typically involves the coupling of L-valine and L-tryptophan. One common method is the use of carbodiimide-mediated coupling reactions. In this process, L-valine and L-tryptophan are reacted in the presence of a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide, and a coupling agent like 1-hydroxybenzotriazole. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis is a widely used method, where the peptide is assembled step-by-step on a solid support. This method allows for efficient and high-yield production of the dipeptide .

Chemical Reactions Analysis

Types of Reactions

H-Val-trp-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

H-Val-trp-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its angiotensin I-converting enzyme inhibitory activity.

    Industry: Utilized in cosmetic formulations for its anti-aging and anti-wrinkle properties

Mechanism of Action

H-Val-trp-OH exerts its effects primarily through the inhibition of angiotensin I-converting enzyme. This enzyme plays a crucial role in the regulation of blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound helps to reduce vasoconstriction and promote blood circulation .

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-tyrosine
  • L-Valyl-L-phenylalanine
  • L-Valyl-L-leucine

Uniqueness

H-Val-trp-OH is unique due to its potent inhibitory effects on angiotensin I-converting enzyme, which is not as pronounced in other similar dipeptides. Additionally, its combination of valine and tryptophan residues provides distinct chemical and biological properties .

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C16H21N3O3/c1-9(2)14(17)15(20)19-13(16(21)22)7-10-8-18-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

LZDNBBYBDGBADK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.